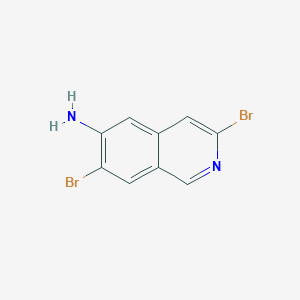
3,7-Dibromoisoquinolin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dibromoisoquinolin-6-amine: is a chemical compound with the molecular formula C₉H₆Br₂N₂ It is a derivative of isoquinoline, featuring two bromine atoms at the 3rd and 7th positions and an amine group at the 6th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling Reaction: One of the primary methods for synthesizing 3,7-Dibromoisoquinolin-6-amine involves the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Another method involves the Buchwald-Hartwig amination, where an aryl halide reacts with an amine in the presence of a palladium catalyst and a phosphine ligand.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the aforementioned synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 3,7-Dibromoisoquinolin-6-amine can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in an organic solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted isoquinolines can be formed.
Oxidation Products: Oxidized derivatives of isoquinoline.
Reduction Products: Reduced amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthetic Intermediates: 3,7-Dibromoisoquinolin-6-amine is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Research: The compound is explored for its potential pharmacological properties, including its role as a building block for drug development.
Industry:
Material Science:
Mecanismo De Acción
The mechanism of action of 3,7-Dibromoisoquinolin-6-amine involves its interaction with molecular targets through its amine and bromine functional groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The exact molecular targets and pathways can vary based on the context of its use in research or industry .
Comparación Con Compuestos Similares
- 3,7-Dichloroisoquinolin-6-amine
- 3,7-Difluoroisoquinolin-6-amine
- 3,7-Diiodoisoquinolin-6-amine
Uniqueness: 3,7-Dibromoisoquinolin-6-amine is unique due to the presence of bromine atoms, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo counterparts. The bromine atoms can provide distinct electronic and steric effects, making this compound particularly interesting for specific synthetic and research applications .
Propiedades
Número CAS |
1841444-17-4 |
|---|---|
Fórmula molecular |
C9H6Br2N2 |
Peso molecular |
301.96 g/mol |
Nombre IUPAC |
3,7-dibromoisoquinolin-6-amine |
InChI |
InChI=1S/C9H6Br2N2/c10-7-1-6-4-13-9(11)3-5(6)2-8(7)12/h1-4H,12H2 |
Clave InChI |
ARMOIDUMINEXBH-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=C(N=CC2=CC(=C1N)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















